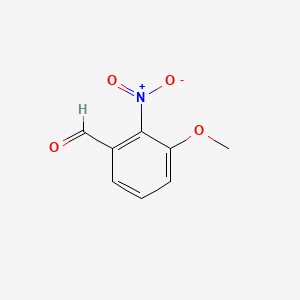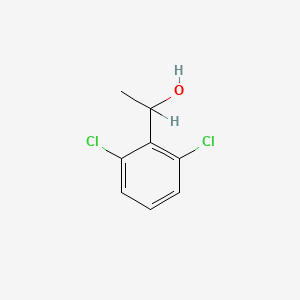
1-(2,6-Dichlorophenyl)ethanol
説明
1-(2,6-Dichlorophenyl)ethanol is a compound that is structurally related to various chlorophenyl ethanol derivatives, which have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis. While the provided papers do not directly discuss 1-(2,6-Dichlorophenyl)ethanol, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of chlorophenyl ethanol derivatives can be achieved through various methods. For instance, the metabolic formation and synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol, a compound with hypocholesteremic effects, was achieved following intraperitoneal administration in rats . Similarly, (R)-2-Chloro-1-(m-chlorophenyl)ethanol was prepared using Lipozyme TL IM-catalyzed resolution, demonstrating the use of biocatalysts in the synthesis of such compounds . Additionally, the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for the synthesis of Ticagrelor, was optimized using a ketoreductase enzyme, showcasing the potential for enzymatic processes in the synthesis of chlorophenyl ethanol derivatives .
Molecular Structure Analysis
The molecular structure of chlorophenyl ethanol derivatives can be elucidated using various analytical techniques. For example, the molecular structure of 1,2-diphenyl-2-(1-phenylethylamino) ethanol was characterized using density functional theory, providing insights into molecular orbital energies, bond lengths, bond angles, and charge distribution . The molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate was determined by single crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
Chlorophenyl ethanol derivatives can undergo various chemical reactions. The compound 1-phenyl-2-(2-pyridyl)ethanol, obtained from the Knoevenagel condensation reaction, is an intermediate that precedes the dehydration process to yield a trans double bond . The metabolic formation of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol from its parent drug also exemplifies the chemical transformation these compounds can undergo in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl ethanol derivatives can be inferred from related compounds. For instance, the molecular complexes of hydroxy host systems with alcohols exhibit specific crystallographic data, which can be indicative of the physical properties of similar compounds . The enzymatic process for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol highlights the high conversion rates and excellent enantiomeric excess, suggesting the compound's chemical purity and potential for use in stereoselective synthesis . The scale-up and intensification of (S)-1-(2-chlorophenyl)ethanol bioproduction also provide insights into the economic viability and practical aspects of producing such compounds on an industrial scale .
科学的研究の応用
Enantioselective Synthesis of Chiral Intermediates
- Biotransformation for Synthesis of Antifungal Agents : A study by Miao et al. (2019) explored the use of a bacterial strain, Acinetobacter sp., for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, an antifungal agent. The process achieved a yield of 83.2% with an enantiomeric excess (ee) of greater than 99.9% (Miao et al., 2019).
- Synthesis of L-cloprenaline Intermediate : Kurbanoğlu et al. (2009) investigated the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol in the submerged culture of Alternaria alternata. This compound is a key intermediate of L-cloprenaline, used for relieving asthma symptoms, with high conversion and yield (Kurbanoğlu et al., 2009).
Oxidation and Solubility Studies
- Oxidation of Lignin Model Compounds : Nie et al. (2014) conducted a kinetics study on the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide. This research contributes to understanding the environmental impact and process optimization in elemental chlorine-free bleaching of pulp (Nie et al., 2014).
- Solubility Studies : Wang et al. (2007) measured the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures, providing essential data for the purification process of this compound (Wang et al., 2007).
Safety And Hazards
特性
IUPAC Name |
1-(2,6-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOJMQVQGKPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967565 | |
| Record name | 1-(2,6-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)ethanol | |
CAS RN |
53066-19-6 | |
| Record name | 2,6-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53066-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



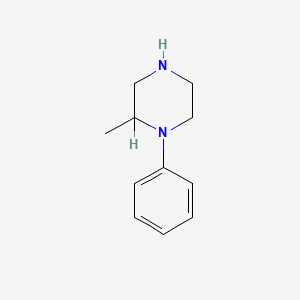
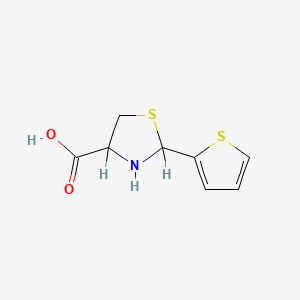
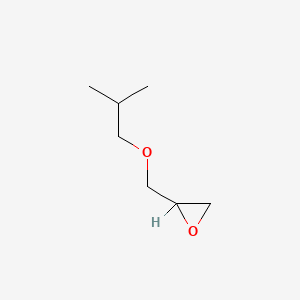
![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)

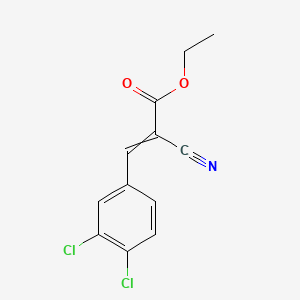
![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1294529.png)
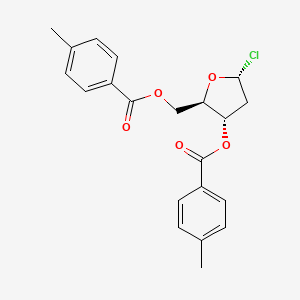
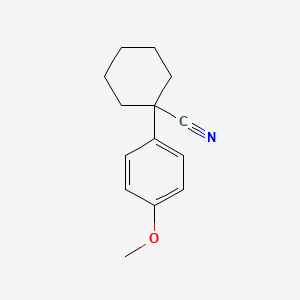
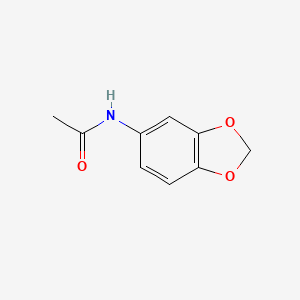
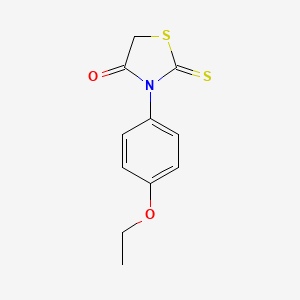
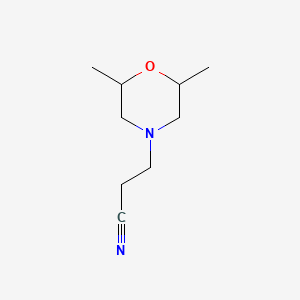
![2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1294538.png)
